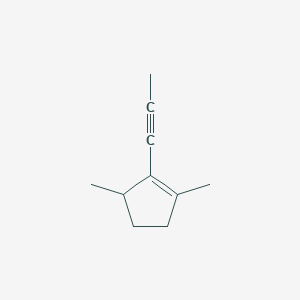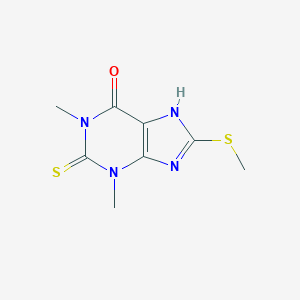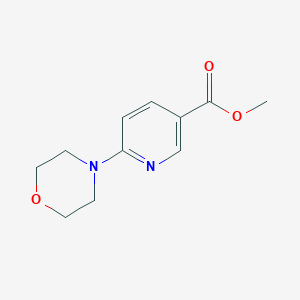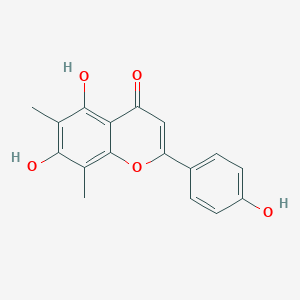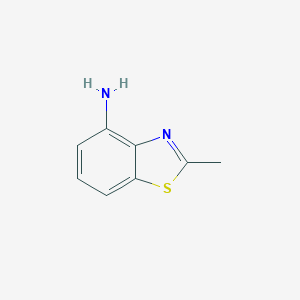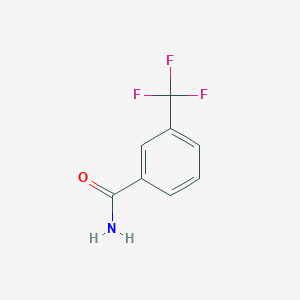
3-(Trifluoromethyl)benzamide
Vue d'ensemble
Description
3-(Trifluoromethyl)benzamide is a chemical compound with the linear formula CF3C6H4CONH2 . It can be prepared from 1-bromo-3-trifluoromethylbenzene via palladium-catalyzed aminocarbonylation with formamide . It forms the core moiety of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides, which have potential as antihypertensive agents .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)benzamide involves the palladium-catalyzed aminocarbonylation of 1-bromo-3-trifluoromethylbenzene with formamide . This reaction is a key step in the preparation of this compound .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)benzamide consists of a benzamide core with a trifluoromethyl group attached to the benzene ring . The compound contains a total of 19 bonds, including 13 non-hydrogen bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amide (aromatic) .Chemical Reactions Analysis
The trifluoromethylation of carbon-centered radical intermediates is a key reaction in the synthesis of 3-(Trifluoromethyl)benzamide . This reaction introduces a trifluoromethyl group into the organic compound .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)benzamide has a molecular weight of 189.13 and its linear structure formula is CF3C6H4CONH2 . It has an assay of 98% and a melting point of 124-127 °C .Applications De Recherche Scientifique
Synthesis of 6-Substituted Purines
3-(Trifluoromethyl)benzamide has been used in the preparation of 6-substituted purines . Purines are biologically significant compounds and are the building blocks of DNA and RNA. They also play key roles in cellular energy systems and signal transduction.
Antioxidant Activities
Although not directly mentioned in the search results, benzamide derivatives, which include 3-(Trifluoromethyl)benzamide, have been studied for their antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial Activities
Similar to antioxidant activities, benzamide derivatives have been studied for their antibacterial activities . Antibacterial agents are used to treat infections caused by bacteria.
Component in FDA-Approved Drugs
The trifluoromethyl group, which is part of the 3-(Trifluoromethyl)benzamide structure, is found in many FDA-approved drugs . This group can enhance the drug’s metabolic stability and bioavailability.
Use in Organic Synthesis
3-(Trifluoromethyl)benzamide can be prepared from 1-bromo-3-trifluoromethylbenzene via palladium-catalyzed aminocarbonylation with formamide . This indicates its potential use in organic synthesis, particularly in the synthesis of complex organic molecules.
Safety And Hazards
Orientations Futures
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that 3-(Trifluoromethyl)benzamide and other trifluoromethyl-containing compounds will continue to be of interest in future research and development efforts.
Propriétés
IUPAC Name |
3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXGCOLWCMVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170913 | |
| Record name | m-(Trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzamide | |
CAS RN |
1801-10-1 | |
| Record name | 3-(Trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-(Trifluoromethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-(Trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of the 3-(trifluoromethyl)benzamide moiety in drug design?
A1: 3-(Trifluoromethyl)benzamide frequently serves as a versatile building block in medicinal chemistry. This moiety is often incorporated into larger molecules to modulate their pharmacological properties.
Q2: How does the 3-(trifluoromethyl)benzamide group interact with biological targets?
A2: While 3-(trifluoromethyl)benzamide itself doesn't possess inherent biological activity, its incorporation into drug molecules can influence binding affinity and selectivity for specific targets. For instance, in the development of VEGFR2 kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold, designed as a hinge binder, was linked to a 3-(trifluoromethyl)benzamide group. This modification led to compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide), exhibiting potent inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM. [] This example highlights how the presence of the 3-(trifluoromethyl)benzamide group can enhance the binding affinity of the molecule to its target.
Q3: Can you provide an example of how 3-(trifluoromethyl)benzamide derivatives act as enzyme inhibitors?
A3: Certainly. INCB3344 (N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide) is a potent CCR2 antagonist. Studies showed that it competitively inhibits CCL2-induced G protein activation, highlighting its ability to directly interfere with the receptor's function. []
Q4: Are there instances where modifications to the 3-(trifluoromethyl)benzamide structure led to improved drug candidates?
A4: Yes, in the pursuit of a treatment for triple-negative breast cancer (TNBC), researchers optimized an initial Src inhibitor (compound 1) which exhibited high potency but significant toxicity. Through structural modifications, they developed 13an (N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide). This compound exhibited potent anti-TNBC activities both in vitro and in vivo, demonstrating good pharmacokinetic properties and lower toxicity compared to the parent compound. [] This exemplifies successful structure-activity relationship (SAR) studies leading to a promising drug candidate.
Q5: Have any 3-(trifluoromethyl)benzamide derivatives been investigated for their potential in treating parasitic diseases?
A5: Yes, a study exploring new acyl derivatives of 3-aminofurazanes for their antiplasmodial activities found that N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide exhibited significant activity against both chloroquine-sensitive and multi-resistant strains of Plasmodium falciparum. Notably, this compound demonstrated improved permeability and activity against the multi-resistant strain compared to the reference Medicines for Malaria Venture (MMV) compound. []
Q6: How does the structure of 3-(trifluoromethyl)benzamide derivatives influence their activity against specific targets, for instance, H5N1 influenza viruses?
A6: Research has shown that modifications to the 3-(trifluoromethyl)benzamide scaffold can significantly impact its antiviral activity. For example, specific derivatives (compounds 1a, 1b, 1e, and 1f) exhibited noteworthy inhibitory activity against the entry of H5N1 influenza viruses into target cells. [] These findings highlight the importance of structural modifications in optimizing the antiviral potency of this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



